molecular formula C7H13N B8509342 Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine

Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine

Cat. No.: B8509342
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-GFCOJPQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,4S)-bicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that consists of a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and water radical cations for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve ambient or mild conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various functionalized bicyclic amines and quaternary ammonium cations, which can be further utilized in different applications.

Scientific Research Applications

Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into binding sites with high affinity, leading to the modulation of biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations and its utility in multiple fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1R,4S)-bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7?/m0/s1

InChI Key

JEPPYVOSGKWVSJ-GFCOJPQKSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1CC2N

Canonical SMILES

C1CC2CC1CC2N

Origin of Product

United States

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